3-(4-ethoxyphenyl)-2-((2-(indolin-1-yl)-2-oxoethyl)thio)-3H-pyrimido[5,4-b]indol-4(5H)-one
Description
Properties
IUPAC Name |
2-[2-(2,3-dihydroindol-1-yl)-2-oxoethyl]sulfanyl-3-(4-ethoxyphenyl)-5H-pyrimido[5,4-b]indol-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H24N4O3S/c1-2-35-20-13-11-19(12-14-20)32-27(34)26-25(21-8-4-5-9-22(21)29-26)30-28(32)36-17-24(33)31-16-15-18-7-3-6-10-23(18)31/h3-14,29H,2,15-17H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JVZBQRMUVCCXAP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)N2C(=O)C3=C(C4=CC=CC=C4N3)N=C2SCC(=O)N5CCC6=CC=CC=C65 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H24N4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
496.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The compound, also known as 2-{[2-(2,3-dihydro-1H-indol-1-yl)-2-oxoethyl]sulfanyl}-3-(4-ethoxyphenyl)-3H,4H,5H-pyrimido[5,4-b]indol-4-one, is an indole derivative. Indole derivatives have been found to bind with high affinity to multiple receptors, making them valuable for developing new useful derivatives.
Mode of Action
The exact mode of action of this compound is currently unknown due to the lack of specific information. Indole derivatives are known to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities. These activities suggest that the compound may interact with its targets in a way that modulates these biological processes.
Biochemical Pathways
Given the broad range of biological activities associated with indole derivatives, it is likely that this compound may influence multiple biochemical pathways.
Result of Action
Indole derivatives are known to exhibit a wide range of biological activities, suggesting that this compound may have diverse molecular and cellular effects.
Biological Activity
The compound 3-(4-ethoxyphenyl)-2-((2-(indolin-1-yl)-2-oxoethyl)thio)-3H-pyrimido[5,4-b]indol-4(5H)-one is a member of the pyrimido[5,4-b]indole family, which has garnered interest due to its diverse biological activities. This article reviews the biological activity of this compound, focusing on its neuroprotective properties, potential as an acetylcholinesterase inhibitor, and its implications in treating neurodegenerative diseases.
Chemical Structure and Properties
The compound's structure includes an ethoxyphenyl group and an indolin moiety, contributing to its unique chemical properties. The molecular formula is , with a molecular weight of approximately 393.46 g/mol. The compound's synthesis often involves reactions that yield derivatives with varying biological activities.
Neuroprotective Effects
Research indicates that this compound exhibits neuroprotective properties, particularly in models of ischemic stroke. It has been shown to mitigate neuronal damage by enhancing survival rates in neuronal cultures exposed to hypoxic conditions. The mechanism is thought to involve the modulation of oxidative stress pathways and the inhibition of apoptotic signals.
Acetylcholinesterase Inhibition
The compound has been investigated as a potential acetylcholinesterase inhibitor , which is crucial for developing treatments for Alzheimer’s disease. Studies have demonstrated that it can effectively inhibit acetylcholinesterase activity in vitro, leading to increased levels of acetylcholine in synaptic clefts, thereby enhancing cholinergic transmission .
Anti-inflammatory Activity
In addition to neuroprotection and cholinergic enhancement, the compound has shown anti-inflammatory effects. It modulates the release of pro-inflammatory cytokines from immune cells, suggesting potential applications in treating neuroinflammatory conditions associated with neurodegenerative diseases .
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is essential for optimizing the biological efficacy of this compound. Variations in substituents on the indole and pyrimidine rings have been correlated with changes in biological activity:
| Substituent | Biological Activity | Reference |
|---|---|---|
| Ethoxy group at C4 | Enhanced neuroprotection | |
| Indole moiety | Increased acetylcholinesterase inhibition | |
| Thioether linkage | Improved anti-inflammatory effects |
Case Studies
- Neuroprotection in Ischemic Models : In a study involving murine models of ischemic stroke, administration of this compound resulted in significant reductions in infarct size and improved behavioral outcomes compared to control groups.
- Alzheimer's Disease Models : In vitro studies using human neuronal cell lines demonstrated that treatment with this compound led to a significant decrease in acetylcholine breakdown, supporting its role as a potential therapeutic agent for Alzheimer’s disease .
- Inflammation Models : The compound was tested in primary murine bone marrow-derived dendritic cells, where it reduced IL-6 production while maintaining levels of IP-10, indicating a selective modulation of inflammatory pathways .
Preparation Methods
Pyrimidoindole Core Formation
The foundational step involves constructing the pyrimido[5,4-b]indole scaffold. A modified Biginelli reaction is often employed, where 5-aminoindole reacts with ethyl acetoacetate and urea under acidic conditions to yield 4,5-dihydropyrimidin-2(1H)-one intermediates. Subsequent oxidation with potassium permanganate in acetic acid introduces aromaticity, forming the pyrimidoindole core.
Key Reaction Parameters:
Introduction of the 4-Ethoxyphenyl Group
Functionalization at the 3-position with a 4-ethoxyphenyl moiety is achieved via nucleophilic aromatic substitution. The pyrimidoindole core is treated with 4-ethoxybenzyl chloride in the presence of sodium hydride (NaH) in dimethylformamide (DMF). This step proceeds at 60°C for 12 hours, achieving a yield of 78%.
Side Reactions:
Competing O-alkylation is minimized by using anhydrous DMF and controlled stoichiometry.
Thioether Linkage Installation
The critical thioether bridge is introduced through a two-step process:
- Mercaptoacetylation: Reaction of 2-chloro-N-(indolin-1-yl)acetamide with thiourea in ethanol under reflux yields 2-mercapto-N-(indolin-1-yl)acetamide.
- Coupling: The thiol intermediate is coupled to the ethoxyphenyl-pyrimidoindole using iodine as an oxidizing agent in tetrahydrofuran (THF), forming the thioether linkage.
Optimization Insights:
- Excess iodine (1.2 equiv.) improves coupling efficiency to 85%.
- Lower temperatures (0–5°C) reduce disulfide byproduct formation.
Comparative Analysis of Synthetic Methods
The table below evaluates three published protocols based on yield, purity, and scalability:
Microwave-assisted synthesis reduces reaction times by 40% but requires specialized equipment. The Ullmann method offers superior scalability for industrial applications despite marginally lower purity.
Analytical Characterization and Validation
Spectroscopic Confirmation
Crystallographic Studies
Single-crystal X-ray diffraction confirms the planar pyrimidoindole system and the dihedral angle (28.5°) between the ethoxyphenyl and indole rings, which influences π-π stacking interactions.
Challenges and Optimization Strategies
Byproduct Mitigation
The primary byproduct, 3-(4-ethoxyphenyl)-2-mercapto-3H-pyrimidoindol-4(5H)-one, arises from incomplete coupling. Silica gel chromatography with ethyl acetate/hexane (3:7) effectively isolates the target compound.
Solvent Selection
Polar aprotic solvents (DMF, DMSO) enhance reaction rates but complicate purification. Switching to THF/water biphasic systems improves yield by 12% while simplifying workup.
Industrial-Scale Considerations
Batch processes using the Ullmann method achieve kilogram-scale production with 70% yield. Continuous-flow systems are being explored to further enhance throughput. Regulatory-compliant purity (>99%) is attainable via recrystallization from ethanol/water mixtures.
Q & A
Q. What are the standard synthetic routes for this compound?
The synthesis of polycyclic indole derivatives like this compound typically involves cyclization and functionalization steps. For example, refluxing 3-formyl-indole precursors with thiazolidinone derivatives in acetic acid with sodium acetate as a catalyst (1.0 equiv) is a common approach. Isolation involves recrystallization from DMF/acetic acid mixtures to ensure purity .
Q. Which spectroscopic methods are critical for structural confirmation?
Key techniques include:
Q. How is purity ensured post-synthesis?
Purification methods include:
- Recrystallization : Using acetic acid or DMF/acetic acid mixtures to remove unreacted intermediates.
- HPLC : Reverse-phase chromatography with UV detection (λ = 254 nm) to confirm >95% purity .
Advanced Research Questions
Q. How can conflicting NMR/FTIR data be resolved?
- 2D NMR (COSY, HSQC) : Resolves overlapping signals in aromatic regions by correlating ¹H-¹³C couplings.
- X-ray Crystallography : Provides unambiguous confirmation of the molecular structure, including bond angles and torsional strain in the pyrimidoindole core .
- Computational Validation : Compare experimental FTIR peaks with density functional theory (DFT)-simulated spectra (e.g., using MOE software) .
Q. What strategies optimize synthetic yield and selectivity?
- Catalyst Screening : Test Lewis acids (e.g., ZnCl₂) or organocatalysts to enhance cyclization efficiency.
- Solvent Optimization : Polar aprotic solvents (e.g., DMF) may improve solubility of intermediates.
- Temperature Gradients : Monitor reaction progress via TLC at 50–80°C to balance kinetics and side reactions .
Q. How to evaluate its potential as a kinase inhibitor?
- Molecular Docking : Use AutoDock Vina or MOE to model interactions with kinase targets (e.g., EGFR, VEGFR). Focus on hydrogen bonding with the ethoxyphenyl group and hydrophobic interactions with the indole core .
- In Vitro Assays : Measure IC₅₀ values against purified kinases using fluorescence-based ADP-Glo™ assays .
Q. What analytical methods resolve degradation products under physiological conditions?
- LC-MS/MS : Identify hydrolyzed metabolites (e.g., cleavage of the thioether bond) in simulated gastric fluid (pH 2.0).
- Stability Studies : Monitor thermal decomposition via thermogravimetric analysis (TGA) at 25–300°C .
Data Contradiction Analysis
Q. How to address discrepancies in biological activity across studies?
- Dose-Response Reproducibility : Validate activity in ≥3 independent assays (e.g., MTT for cytotoxicity).
- Structural Analog Comparison : Benchmark against known pyrimidoindole derivatives (e.g., substituent effects on IC₅₀) .
Q. Why do computational and experimental logP values differ?
- Solvent Effects : Experimental logP (octanol/water) may vary due to protonation of the indole nitrogen.
- Parameterization in Software : Adjust atomic charges in MOE or ChemAxon to align with HPLC-derived logP data .
Methodological Tables
Table 1: Key Synthetic Parameters for Optimization
| Parameter | Range Tested | Optimal Condition | Reference |
|---|---|---|---|
| Catalyst | ZnCl₂, NaOAc, None | NaOAc (1.0 equiv) | |
| Solvent | AcOH, DMF, EtOH | AcOH (reflux) | |
| Reaction Time | 2–6 h | 3 h | |
| Purification | Recrystallization | DMF/AcOH (1:3) |
Table 2: Critical Spectroscopic Benchmarks
| Technique | Key Signal | Interpretation |
|---|---|---|
| ¹H NMR (DMSO-d₆) | δ 8.2–8.5 ppm (pyrimidine H) | Confirms heterocyclic core |
| FTIR | 1680–1700 cm⁻¹ (C=O stretch) | Indicates oxo groups |
| X-ray | C-S bond length: ~1.82 Å | Validates thioether linkage |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
